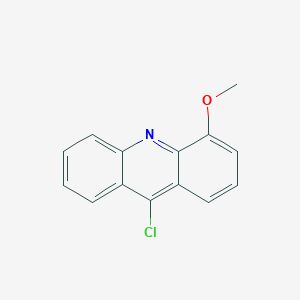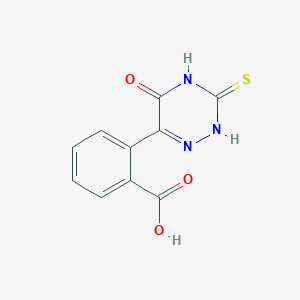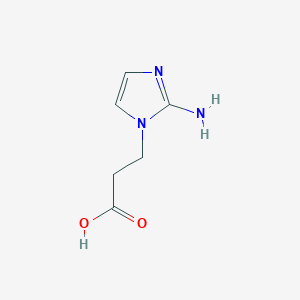
4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide is a chemical compound known for its unique structure and properties It consists of a fluoropyrimidine core with two benzamide groups attached via azanediyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide typically involves the reaction of 5-fluoropyrimidine-2,4-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of continuous flow reactors and high-throughput screening methods can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine core plays a crucial role in its binding affinity and specificity, while the benzamide groups contribute to its overall stability and solubility.
相似化合物的比较
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide can be compared with other similar compounds, such as:
3,3’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))diphenol: Similar structure but with phenol groups instead of benzamide groups.
Ethylhexyl triazone: Contains azanediyl linkages but with different functional groups and applications.
ALC-0315: A synthetic lipid with azanediyl linkages, used in mRNA vaccine formulations.
The uniqueness of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide lies in its specific combination of fluoropyrimidine and benzamide groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
844435-03-6 |
|---|---|
分子式 |
C18H15FN6O2 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
4-[[2-(4-carbamoylanilino)-5-fluoropyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C18H15FN6O2/c19-14-9-22-18(24-13-7-3-11(4-8-13)16(21)27)25-17(14)23-12-5-1-10(2-6-12)15(20)26/h1-9H,(H2,20,26)(H2,21,27)(H2,22,23,24,25) |
InChI 键 |
YEVHIWXMIMHKDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)


![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
